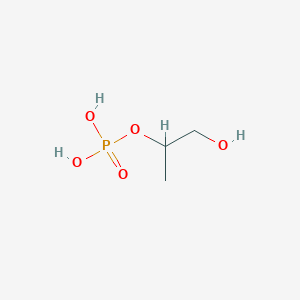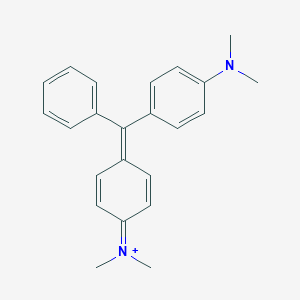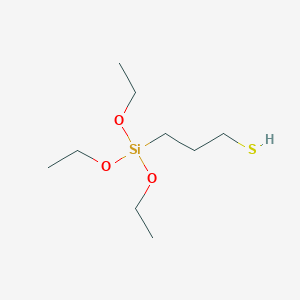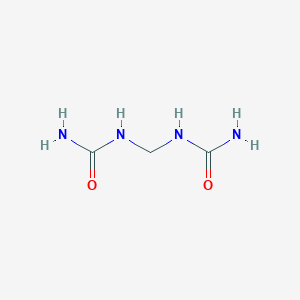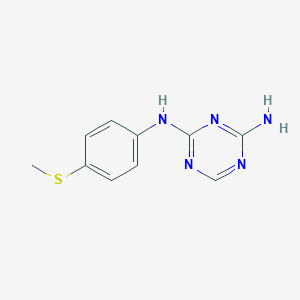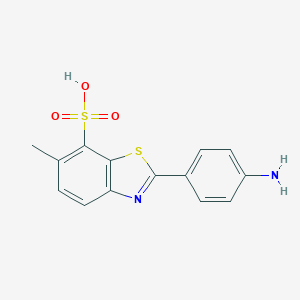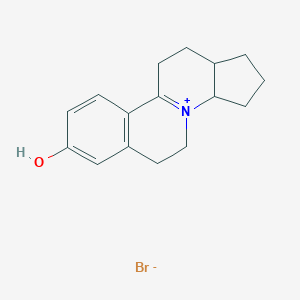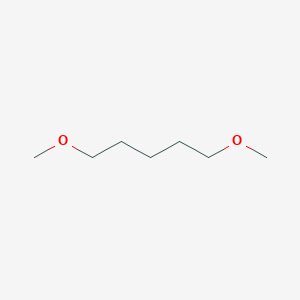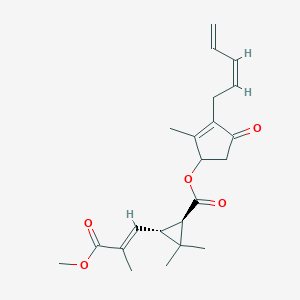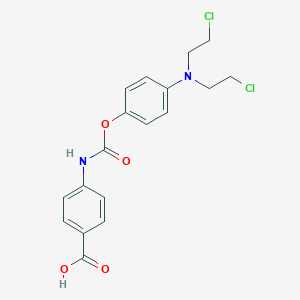
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate, also known as CCNU, is a chemotherapy drug that is used to treat various types of cancer. It belongs to the class of drugs called alkylating agents, which work by damaging the DNA in cancer cells, preventing them from growing and dividing. CCNU is used to treat brain tumors, lymphomas, and certain types of leukemia.
Mécanisme D'action
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate works by alkylating the DNA in cancer cells, causing damage to the DNA strands and preventing the cells from dividing and growing. This leads to the death of cancer cells and the shrinkage of tumors.
Effets Biochimiques Et Physiologiques
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can have several biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to a decrease in the number of red blood cells, white blood cells, and platelets. It can also cause gastrointestinal toxicity, such as nausea, vomiting, and diarrhea. In addition, N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can cause liver toxicity, leading to elevated liver enzymes and liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is a potent chemotherapy drug that has been shown to be effective in treating various types of cancer. It is relatively easy to synthesize and can be used in combination with other chemotherapy drugs to increase its effectiveness. However, N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can have several side effects, such as bone marrow suppression and gastrointestinal toxicity, which can limit its use in certain patients.
Orientations Futures
There are several future directions for the study of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate. One area of research is the development of new formulations of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate that can reduce its toxicity and side effects. Another area of research is the study of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate in combination with other chemotherapy drugs to increase its effectiveness. Finally, there is a need for further research into the mechanism of action of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate and its effects on cancer cells.
Méthodes De Synthèse
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is synthesized using a multi-step process, starting with the reaction of 4-nitroaniline with ethylene oxide to form 4-nitrophenylethyleneimine. This intermediate is then reacted with thionyl chloride to form 4-nitrophenylchloroethylamine. The final step involves the reaction of 4-nitrophenylchloroethylamine with p-carboxyphenol to form N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate.
Applications De Recherche Scientifique
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate has been extensively studied in scientific research for its anti-cancer properties. It has been shown to be effective in treating brain tumors, lymphomas, and certain types of leukemia. N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is often used in combination with other chemotherapy drugs to increase its effectiveness.
Propriétés
Numéro CAS |
148-78-7 |
|---|---|
Nom du produit |
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate |
Formule moléculaire |
C18H18Cl2N2O4 |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid |
InChI |
InChI=1S/C18H18Cl2N2O4/c19-9-11-22(12-10-20)15-5-7-16(8-6-15)26-18(25)21-14-3-1-13(2-4-14)17(23)24/h1-8H,9-12H2,(H,21,25)(H,23,24) |
Clé InChI |
CNLVZUPSGAAHAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Autres numéros CAS |
148-78-7 |
Synonymes |
4-(N,N-bis(2-chloroethyl)amino)phenyl N-(4-carboxyphenyl)carbamate IC 140 IC-140 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



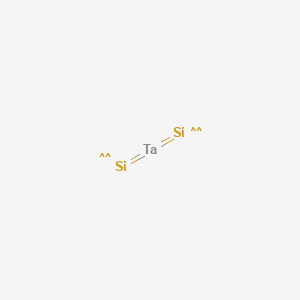
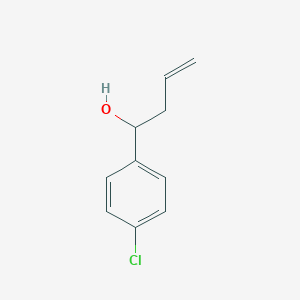
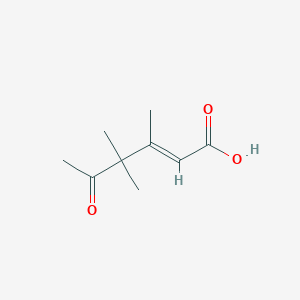
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B89370.png)

